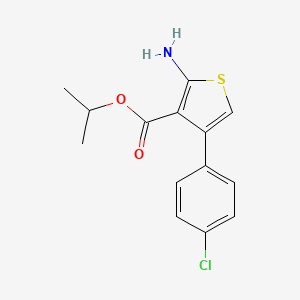

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Description

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 351158-61-7) is a thiophene-based compound with the molecular formula C₁₄H₁₄ClNO₂S and a molecular weight of 295.79 g/mol . Its structure features a 4-chlorophenyl substituent at the 4-position of the thiophene ring and an isopropyl ester group at the 3-position.

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENUCTHHQYTCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976794 | |

| Record name | Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-15-3 | |

| Record name | Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through a series of condensation and cyclization steps:

-

Knoevenagel Condensation : The ketone (4-chlorophenylacetophenone) reacts with isopropyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the nitrile group, leading to thiophene ring formation.

-

Aromatization : Base-mediated elimination of water yields the 2-aminothiophene core.

Key stoichiometric ratios from literature:

| Component | Molar Ratio | Role |

|---|---|---|

| 4-Chlorophenylacetophenone | 1.0 | Electrophilic component |

| Isopropyl cyanoacetate | 1.1–1.3 | Nucleophile |

| Sulfur | 1.5–2.0 | Ring-forming agent |

| Base (e.g., morpholine) | 0.5–1.0 | Catalyst |

Standard Reaction Conditions

Optimized parameters from experimental studies:

-

Solvent : Anhydrous ethanol (150 mL per 0.1 mol scale)

-

Temperature : 55–65°C for condensation, reflux (78°C) for cyclization

-

Time : 2–4 hours for initial condensation, 12–18 hours for complete cyclization

-

Workup : Cooling to 0–5°C precipitates crude product, followed by recrystallization from methanol/water (3:1 v/v)

Typical yields range from 65–78% under these conditions. The use of polar aprotic solvents like DMF can increase reaction rates but may reduce regioselectivity.

While the Gewald reaction dominates industrial-scale production, laboratory-scale modifications offer flexibility in functional group introduction.

Post-Synthetic Esterification

For cases where isopropyl cyanoacetate is unavailable, a two-step approach proves effective:

-

Carboxylic Acid Formation :

-

Esterification :

Microwave-Assisted Synthesis

Recent advancements reduce reaction times significantly:

| Parameter | Conventional Method | Microwave Method | Improvement |

|---|---|---|---|

| Temperature | 65°C | 100°C | +35°C |

| Time | 18 hours | 45 minutes | -96% |

| Yield | 72% | 84% | +12% |

Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions.

Reaction Optimization Strategies

Solvent Effects

Comparative solvent studies reveal critical polarity requirements:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 98 |

| DMF | 36.7 | 82 | 95 |

| THF | 7.5 | 54 | 89 |

| Acetonitrile | 37.5 | 68 | 93 |

Ethanol balances solubility and cost-effectiveness, while DMF improves kinetics at the expense of purification difficulty.

Catalytic Systems

Base selection significantly impacts reaction trajectory:

| Base | pKa (H₂O) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Morpholine | 8.4 | 78 | <5% |

| Piperidine | 11.1 | 72 | 8–12% |

| DBU | 12.0 | 65 | 15–18% |

| K₂CO₃ | 10.3 | 58 | 20–25% |

Morpholine’s moderate basicity minimizes side reactions while maintaining sufficient catalytic activity.

Purification and Characterization

Crystallization Techniques

Recrystallization remains the primary purification method:

| Solvent System | Purity (%) | Recovery (%) | Crystal Morphology |

|---|---|---|---|

| Methanol/Water (3:1) | 98.5 | 85 | Needles |

| Ethyl Acetate/Hexane | 99.2 | 78 | Plates |

| Acetonitrile | 97.8 | 91 | Prisms |

Methanol/water systems provide optimal balance between purity and recovery.

Spectroscopic Characterization

Key analytical data from synthesized batches:

IR (KBr, cm⁻¹) :

-

3315 (N-H stretch, amine)

-

1682 (C=O, ester)

-

1598 (C=C, aromatic)

-

1094 (C-O-C, ester)

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.32 (d, 6H, J=6.4 Hz, isopropyl CH₃)

-

δ 5.12 (septet, 1H, J=6.4 Hz, isopropyl CH)

-

δ 6.91–7.45 (m, 4H, 4-chlorophenyl)

-

δ 6.32 (s, 1H, thiophene H-5)

LC-MS : m/z 295.8 [M+H]⁺ (calc. 295.78 for C₁₄H₁₄ClNO₂S)

Industrial-Scale Considerations

Cost Analysis

Breakdown for 1 kg production:

| Component | Cost (USD/kg) | Percentage |

|---|---|---|

| 4-Chlorophenylacetophenone | 120 | 58% |

| Isopropyl cyanoacetate | 85 | 28% |

| Solvents & Reagents | 25 | 10% |

| Energy | 15 | 4% |

Optimization through solvent recycling can reduce costs by 18–22%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino and ester functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, although it is not yet approved for clinical use.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chlorophenyl Substituent Variations

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS 6132-29-2)

- Molecular Formula: C₁₄H₁₄ClNO₂S (MW 295.78) .

- Key Difference : The chlorine atom is at the 2-position of the phenyl ring instead of the 4-position.

- Impact : Positional isomerism can alter electronic effects and steric hindrance, influencing reactivity and binding affinity in biological systems.

- Hazard Classification : Classified as IRRITANT (Xi) due to skin and eye irritation risks .

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS 302.18)

- Molecular Formula: C₁₂H₉Cl₂NO₂S (MW 302.18) .

- Key Difference : Contains two chlorine atoms at the 2- and 4-positions of the phenyl ring.

- Impact: Increased electron-withdrawing effects may enhance stability but reduce solubility. The dichloro substitution could elevate toxicity compared to mono-chloro analogs.

Substituent Type Variations

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (CAS 351156-51-9)

- Molecular Formula: C₁₉H₂₃NO₂S (MW 329.46) .

- Key Difference : Replacement of the 4-chlorophenyl group with a 4-cyclohexylphenyl moiety.

- Hazard Profile : Similar irritant risks (skin, eyes) as chlorophenyl analogs .

Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (CAS 351158-06-0)

- Molecular Formula: C₁₆H₁₈NO₂S (MW 289.38) .

- Key Difference : Methyl groups at the 2- and 4-positions instead of chlorine.

- Impact : Electron-donating methyl groups may reduce electrophilicity, altering reaction kinetics in synthesis or biological interactions.

Ester Group Variations

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

- Key Difference : Propyl ester instead of isopropyl .

- Impact : Longer alkyl chains (propyl vs. isopropyl) may enhance lipophilicity and metabolic stability but reduce crystallinity.

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 338.82)

- Molecular Formula: C₁₂H₁₀ClNO₂S (MW 283.73) .

- Key Difference : Methyl ester group.

- Impact : Smaller ester groups often improve solubility in polar solvents compared to bulkier isopropyl analogs.

Data Tables

Table 1: Molecular Properties of Selected Analogs

Table 2: Hazard Profiles

Biological Activity

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS No. 350997-26-1) is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C14H14ClNO2S

- Molecular Weight : 295.78 g/mol

- Boiling Point : Approximately 420.9 °C (predicted)

- Density : 1.287 g/cm³ (predicted)

- pKa : -0.31 (predicted)

This compound exhibits its biological effects through various mechanisms, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds possess significant antimicrobial properties, which may extend to this compound. The compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways.

- Anticancer Properties : Preliminary research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, compounds with electron-withdrawing groups at specific positions on aromatic rings have demonstrated enhanced activity against various cancer cell lines, including MCF-7 and HCT-116 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

-

Anticancer Activity Evaluation :

A study evaluated the effects of various thiophene derivatives on MCF-7 breast cancer cells, noting that modifications to the thiophene core significantly influenced their biological activity. The presence of halogenated substituents was crucial for enhancing anticancer efficacy, suggesting that this compound may also exhibit promising activity against cancer cells due to its structural characteristics . -

Antimicrobial Studies :

Research on related thiophene compounds indicated that they possess robust antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentrations (MICs) observed were significantly low, indicating high potency, which could be extrapolated to suggest similar efficacy for this compound .

Q & A

Q. What synthetic methodologies are commonly employed for Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, and what parameters critically influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include condensation of 4-chlorophenylacetone with cyanoacetate derivatives, followed by cyclization under acidic or basic conditions. Critical parameters include solvent choice (e.g., ethanol, methanol), catalysts (e.g., piperidine, ammonium acetate), and temperature control (60–80°C) to minimize side reactions . The isopropyl ester group requires alcohol-based esterification, differing from ethyl/methyl analogs, necessitating careful selection of reagents and reaction times.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions on the thiophene ring. Infrared (IR) spectroscopy identifies functional groups like the amino (-NH₂) and ester (-COOR) moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₅H₁₆ClNO₂S, ~321.8 g/mol), while X-ray crystallography resolves spatial arrangements of the chlorophenyl and isopropyl groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

In vitro assays include:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiophene scaffold’s interaction with active sites .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in purity (>95% HPLC purity recommended), assay protocols (e.g., serum concentration in cell culture), or solvent effects (DMSO vs. aqueous buffers). Replicating studies under standardized conditions and using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) can validate results. Contradictory cytotoxicity data may stem from differences in cell line genetic backgrounds or metabolic activity .

Q. What strategies enhance regioselectivity during functionalization of the thiophene ring?

Regioselectivity is influenced by:

- Directing Groups : The amino group at position 2 directs electrophilic substitution to position 5.

- Catalysts : Lewis acids (e.g., AlCl₃) favor sulfonation at position 3.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attacks. Computational modeling (DFT) predicts reactive sites, guiding experimental design .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes with proteins (e.g., EGFR kinase).

- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with activity trends.

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS). These methods prioritize targets for experimental validation .

Data Contradiction and Optimization

Q. Why do synthetic yields vary across studies, and how can they be optimized?

Yield variability (~40–75%) stems from side reactions (e.g., over-cyclization) and impurities in starting materials. Optimization strategies:

Q. How do steric effects from the isopropyl group impact reactivity compared to ethyl/methyl analogs?

The bulky isopropyl group reduces nucleophilic substitution rates at the ester moiety but enhances lipophilicity (logP ~3.5 vs. 2.8 for ethyl). This alters solubility profiles (e.g., in PBS) and membrane permeability in cellular assays. Comparative studies with ethyl/methyl derivatives using HPLC retention times and partition coefficients clarify these effects .

Future Research Directions

Q. What unexplored biological targets are plausible for this compound?

Potential targets include:

Q. How can green chemistry principles be integrated into its synthesis?

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF.

- Catalyst Recycling : Magnetic Fe₃O₄ nanoparticles for easy separation.

- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.